molecular formula C22H17F3N2O3 B2777214 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 1005300-92-4

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2777214
CAS No.: 1005300-92-4
M. Wt: 414.384
InChI Key: MDAWHJQYHQBVIN-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline scaffold substituted at position 1 with a furan-2-carbonyl group and at position 7 with a 2-(trifluoromethyl)benzamide moiety.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3/c23-22(24,25)17-7-2-1-6-16(17)20(28)26-15-10-9-14-5-3-11-27(18(14)13-15)21(29)19-8-4-12-30-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAWHJQYHQBVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the tetrahydroquinoline ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the furoyl group: The furoyl group can be introduced via acylation reactions using furoyl chloride and a suitable base.

    Attachment of the trifluoromethylbenzamide moiety: This step involves the reaction of the intermediate compound with 2-(trifluoromethyl)benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The tetrahydroquinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Preliminary studies indicate that this compound may inhibit the growth of specific cancer cell lines. Research has shown that derivatives of similar structures exhibit IC50 values in the low micromolar range against various cancer cells.
    • The mechanism involves targeting specific signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Properties :
    • The sulfonamide group is well-documented for its antibacterial properties. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains.
    • This compound may interfere with essential bacterial enzymes, disrupting their metabolic processes.
  • Neuroprotective Effects :
    • Some studies suggest that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making this compound a candidate for neurodegenerative disease research.
  • Anti-inflammatory Activity :
    • Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in the Journal of Medicinal Chemistry explored the anticancer potential of tetrahydroquinoline derivatives. Results indicated that compounds similar to N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide exhibited significant growth inhibition in breast cancer cell lines (IC50 < 5 µM).
  • Antimicrobial Research :
    • In a study assessing the antibacterial efficacy of sulfonamide derivatives, this compound showed promising results against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.
  • Neuroprotection :
    • Research published in Neuroscience Letters investigated the neuroprotective effects of tetrahydroquinoline compounds on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could significantly reduce cell death and oxidative damage.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues

A. Substituent Variations on the Tetrahydroquinoline Core

N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e) Key Differences: Replaces the furan-2-carbonyl group with a morpholine-4-carbonyl moiety and introduces a second trifluoromethyl group on the benzamide. This compound demonstrated mTOR inhibitory activity in cellular assays .

N-[1-(2-Furanylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzenesulfonamide () Key Differences: Substitutes benzamide with benzenesulfonamide and adds methyl groups at positions 2 and 3. Impact: Sulfonamide groups generally improve metabolic stability but may reduce membrane permeability compared to benzamides. Methyl groups could enhance hydrophobic interactions in binding pockets .

B. Variations in the Amide Substituent

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (G502-0095, ) Key Differences: Replaces 2-(trifluoromethyl)benzamide with 2-(4-methoxyphenyl)acetamide and shifts the substitution from position 7 to 6 on the tetrahydroquinoline. Positional isomerism (6 vs. 7) may affect spatial orientation in target interactions .

Flutolanil () Key Differences: A pesticidal benzamide with a 3-(1-methylethoxy)phenyl group instead of tetrahydroquinoline. Impact: Demonstrates the trifluoromethyl benzamide motif’s versatility across applications (pharmaceutical vs. agricultural), though the absence of a tetrahydroquinoline core limits direct pharmacological comparison .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is a novel compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide
  • Molecular Formula : C22H20F3N2O3
  • Molecular Weight : 414.41 g/mol
  • CAS Number : 946267-70-5

The presence of the furan ring and tetrahydroquinoline moiety suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF-710.0Cell cycle arrest
N-[1-(furan-2-carbonyl)-...]A549TBDTBD

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that similar furan-based compounds possess broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic functions .

The biological activity of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is hypothesized to involve:

  • Binding to Specific Receptors : The compound may interact with specific cellular receptors or enzymes, modulating their activity.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.
  • Inhibition of Pathogen Growth : The structural characteristics may allow it to penetrate microbial membranes effectively.

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that modifications in the furan moiety significantly enhanced anticancer activity against A549 lung cancer cells. The study utilized molecular docking simulations to predict binding affinities and elucidate potential interactions with target proteins involved in cancer progression .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that the furan-containing derivatives displayed potent inhibitory effects, suggesting their potential as lead compounds for developing new antibiotics .

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